Bienvenue dans la boutique en ligne BenchChem!

(R)-2-Amino-5,5,5-trifluoropentanamide

Medicinal Chemistry Physicochemical Profiling Amine Basicity

(R)-2-Amino-5,5,5-trifluoropentanamide (CAS 1146852-37-0) is a chiral, non‑proteinogenic amino amide featuring a terminal trifluoromethyl (–CF3) group on the pentanamide backbone. With a molecular formula of C5H9F3N2O and a molecular weight of 170.13 g·mol⁻¹, this compound belongs to the class of α‑trifluoromethyl amines and serves as a versatile building block in medicinal chemistry.

Molecular Formula C5H9F3N2O
Molecular Weight 170.13 g/mol
CAS No. 1146852-37-0
Cat. No. B1398539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-5,5,5-trifluoropentanamide
CAS1146852-37-0
Molecular FormulaC5H9F3N2O
Molecular Weight170.13 g/mol
Structural Identifiers
SMILESC(CC(F)(F)F)C(C(=O)N)N
InChIInChI=1S/C5H9F3N2O/c6-5(7,8)2-1-3(9)4(10)11/h3H,1-2,9H2,(H2,10,11)/t3-/m1/s1
InChIKeyJNHJLLWYQJNHIR-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Amino-5,5,5-trifluoropentanamide (CAS 1146852-37-0): A Chiral, Fluorinated Amino Amide for Drug Discovery and Chemical Biology


(R)-2-Amino-5,5,5-trifluoropentanamide (CAS 1146852-37-0) is a chiral, non‑proteinogenic amino amide featuring a terminal trifluoromethyl (–CF3) group on the pentanamide backbone . With a molecular formula of C5H9F3N2O and a molecular weight of 170.13 g·mol⁻¹, this compound belongs to the class of α‑trifluoromethyl amines and serves as a versatile building block in medicinal chemistry . Its (R)‑configuration at the C‑2 position, combined with the strong electron‑withdrawing effect of the –CF3 group, imparts distinct physicochemical properties—including reduced amine basicity and increased lipophilicity—that are not achievable with non‑fluorinated or racemic analogs [1].

Scientific and Procurement Rationale for (R)-2-Amino-5,5,5-trifluoropentanamide Over Simpler Substitutes


Generic substitution of this compound with the non‑fluorinated 2‑aminopentanamide, the racemic mixture, or the (S)‑enantiomer is not scientifically justified because each alternative introduces distinct and often detrimental changes in molecular properties. The α‑CF3 group in (R)‑2‑amino‑5,5,5‑trifluoropentanamide lowers the amine pKa by approximately 4 log units and increases lipophilicity by roughly 0.5 LogP units relative to the non‑fluorinated analog, fundamentally altering protonation state, hydrogen‑bonding capacity, and membrane permeability [1]. Moreover, the defined (R)‑stereochemistry is critical for asymmetric synthesis applications; the opposite enantiomer or racemate cannot replicate the chiral induction required for pharmacologically active derivatives such as the clinical γ‑secretase inhibitor Avagacestat (BMS‑708163) .

Product‑Specific Quantitative Evidence Guide for (R)-2-Amino-5,5,5-trifluoropentanamide (CAS 1146852-37-0)


Basicity Suppression: α‑CF3 Lowers Amine pKa by ~4 Orders of Magnitude vs. Non‑Fluorinated Amines

The α‑positioned trifluoromethyl group in (R)‑2‑amino‑5,5,5‑trifluoropentanamide substantially reduces the basicity of the adjacent amine. Potentiometric titration studies on structurally related α‑CF3 aliphatic amines demonstrate a decrease in basicity of 4–5 orders of magnitude relative to the corresponding β‑CF3 isomers and to non‑fluorinated alkyl amines, an effect attributed to the strong inductive electron withdrawal of the CF3 group [1]. A more recent systematic study of α‑CF3‑substituted saturated bicyclic amines reported a ΔpKa of approximately 4 units along with a lipophilicity increase of roughly 0.5 LogP units compared to non‑fluorinated parent compounds [2].

Medicinal Chemistry Physicochemical Profiling Amine Basicity

Enantiomer‑Dependent Pharmacophoric Value: The (R)‑Trifluoropentanamide Scaffold is Essential for γ‑Secretase Inhibitor Potency and APP/Notch Selectivity

The (R)‑2‑amino‑5,5,5‑trifluoropentanamide fragment constitutes the core chiral amine portion of Avagacestat (BMS‑708163), a γ‑secretase inhibitor that reached Phase II clinical trials. Avagacestat inhibits Aβ40 and Aβ42 production with IC50 values of 0.30 nM and 0.27 nM, respectively, while inhibiting human Notch1–4 signaling with IC50 values of 41, 10, 33, and 38 nM—translating to a 137‑ to 193‑fold selectivity window for APP over Notch . This selectivity profile is intimately dependent on the (R)‑configuration of the trifluoropentanamide moiety; the corresponding (S)‑enantiomer or racemic mixture yields different spatial presentation of the CF3 group, which demonstrably degrades target potency and selectivity [1].

Alzheimer's Disease γ‑Secretase Inhibition Stereochemical SAR

Trifluoromethyl‑Imposed Conformational Restriction: Cis‑Amide Bond Preference in α‑CF3 Amino Acid Derivatives

The α‑trifluoromethyl substituent in amino acid and amino amide derivatives imposes conformational constraints on the amide backbone. Both electronic and steric factors render the cis‑amide conformation significantly more favorable in α‑trifluoromethyl amino acids compared to non‑fluorinated analogs, an effect that can be exploited to induce β‑turn structures in peptides [1]. (R)‑2‑Amino‑5,5,5‑trifluoropentanamide, bearing the CF3 group at the ω‑position rather than the α‑position, provides a distinct conformational profile: the terminal CF3 enhances hydrophobicity without directly perturbing the backbone amide geometry, enabling fine‑tuned control of peptide folding and stability that differs from α‑CF3 amino acids .

Peptide Chemistry Conformational Analysis β‑Turn Mimetics

Cross‑Class Differentiation: Amide Functionality Enables Direct Elaboration vs. Carboxylic Acid Precursors

Unlike the corresponding carboxylic acid (5,5,5‑trifluoronorvaline, CAS 27322‑15‑2), (R)‑2‑amino‑5,5,5‑trifluoropentanamide presents the C‑terminus as a primary amide. This functional group distinction eliminates the need for a protection/deprotection sequence or amide coupling step when the target molecule requires a terminal amide, as in Avagacestat and related α‑(N‑sulfonamido)acetamide compounds [1]. The free amino group at the 2‑position remains available for reductive amination, sulfonylation, or alkylation, making the compound a ready‑to‑use intermediate for convergent synthetic strategies. In the synthesis of Avagacestat, the trifluoropentanamide intermediate is directly elaborated via sulfonamide formation and N‑alkylation without manipulation of the amide terminus, contributing to an efficient 7‑step synthesis with 33% overall yield [2].

Synthetic Chemistry Amide Functionalization Building Block Utility

Optimal Research and Industrial Application Scenarios for (R)-2-Amino-5,5,5-trifluoropentanamide


Synthesis of Selective γ‑Secretase Inhibitors and APP‑Modulating Agents

The compound serves as the essential chiral building block for constructing APP‑selective γ‑secretase inhibitors exemplified by Avagacestat. Its (R)‑configuration and terminal amide enable direct introduction of the trifluoropentanamide moiety into the inhibitor scaffold, achieving Aβ40/Aβ42 IC50 values of 0.30/0.27 nM with >137‑fold selectivity over Notch . Research groups developing next‑generation Alzheimer's therapeutics can use this building block to systematically vary the N‑substituent while retaining the privileged trifluoropentanamide core.

Design of Metabolically Stabilized Peptide and Peptidomimetic Leads

The ω‑terminal CF3 group confers resistance to oxidative metabolism and aminopeptidase degradation without the backbone conformational perturbation caused by α‑CF3 substitution . Enkephalin analogs incorporating the related trifluoronorvaline residue exhibited up to 100,000‑fold enhancement in in vivo analgesic activity compared to the native peptide, primarily through inhibition of aminopeptidase‑mediated degradation [1]. The amide form of the (R)‑enantiomer allows direct incorporation into peptide chains or peptidomimetic scaffolds where a C‑terminal amide is desired.

Physicochemical Probe for Fluorine‑Induced Basicity and Lipophilicity Modulation

The ~4‑unit reduction in amine pKa and ~0.5‑unit increase in LogP conferred by the α‑CF3 group make this compound a valuable tool for studying the impact of fluorination on molecular properties . It can be employed as a calibration standard or model substrate in physicochemical profiling assays, enabling medicinal chemists to benchmark the effects of trifluoromethylation on solubility, permeability, and target engagement in a reproducible, commercially available single‑enantiomer format [1].

Chiral Building Block for Asymmetric Synthesis and Fluorinated Compound Libraries

As a commercially available (R)‑configured amino amide with >95% purity and defined stereochemistry (CAS 1146852-37-0), the compound is suited for generating diverse fluorinated compound libraries through N‑functionalization, reductive amination, or incorporation into heterocyclic systems . Its free amino group provides a single point of diversification while the terminal amide and CF3 group remain intact, streamlining parallel synthesis workflows in drug discovery settings.

Quote Request

Request a Quote for (R)-2-Amino-5,5,5-trifluoropentanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.